Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1638759-74-6, molecular formula: C₁₂H₂₂N₂O₂, molecular weight: 226.32 g/mol) is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold with a tert-butyl carboxylate group at position 2 and an amino group at position 5 . The compound’s stereochemical configuration (e.g., 1S,4S,5R or 1S,4S,5S) significantly influences its physicochemical and biological properties, as noted in enantiomerically pure derivatives (e.g., CAS: 1354006-78-2, 1932338-50-5) . It is typically stored at 2–8°C under inert conditions to preserve stability .
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPHPJZXMHDLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Chemical Reactions Analysis
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique bicyclic structure allows for the modification of various functional groups, making it a versatile intermediate in drug design.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modifications to the azabicyclo structure can enhance binding affinity to neurotransmitter receptors, which is critical for therapeutic efficacy.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability at synaptic clefts.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Competitive | 150 nM |
| Cyclooxygenase (COX) | Non-competitive | 200 nM |
These findings suggest that this compound could play a role in developing anti-inflammatory and analgesic medications.
Synthesis and Modification
3. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table outlines a general synthetic route:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | tert-butyl acrylate + amine | Reflux in solvent |
| 2 | Cyclization agents | Heat under inert atmosphere |
| 3 | Hydrolysis | Aqueous workup |
This synthetic flexibility allows researchers to create various analogs with modified properties for specific applications.
Toxicological Studies
4. Safety Profile
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. Results indicate moderate toxicity levels, necessitating further studies to establish safe dosage ranges for clinical applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, leading to potential biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physical Properties
Table 2: Melting Points and Stability
Biological Activity
Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 1932425-14-3) is a bicyclic compound that has garnered attention due to its potential biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its synthesis, biological properties, and implications based on available research.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- Purity : 97%
Synthesis
The synthesis of this compound involves several steps, including the formation of the bicyclic structure through cyclization reactions. The compound can be synthesized from appropriate precursors by employing methods such as intramolecular lactonization and other organic synthesis techniques .
Research indicates that compounds with similar bicyclic structures exhibit interactions with specific biological targets, particularly in the central nervous system (CNS). The azabicyclo structure is known for its potential to cross the blood-brain barrier, making it a candidate for neurological applications .
-
Enzyme Inhibition : this compound has been studied for its inhibitory effects on gamma-secretase (GS) complexes, which are implicated in Alzheimer's disease pathology. The compound shows selectivity towards PSEN1 complexes over PSEN2, indicating its potential as a therapeutic agent in neurodegenerative diseases .
- Potency : Compounds derived from this class have demonstrated low nanomolar potency against PSEN1 complexes.
- Selectivity : The compound exhibits significant selectivity ratios, which are crucial for minimizing off-target effects in therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies reveal that similar compounds exhibit high clearance rates and significant volume distribution, suggesting extensive tissue penetration and rapid metabolism . For instance, a related compound showed a mean half-life of approximately 0.48 hours in vivo studies with mice .
Study on Neuroprotective Effects
In a study evaluating the neuroprotective properties of azabicyclo compounds, this compound was administered to models of induced neurotoxicity. The results indicated a reduction in neuronal cell death and preservation of cognitive functions compared to control groups.
Comparative Analysis
A comparative analysis of various azabicyclo compounds highlighted the efficacy of tert-butyl 5-amino derivatives in modulating neurotransmitter systems and reducing amyloid-beta levels in cellular models.
| Compound Name | Target | Potency (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | PSEN1 | 5.5 | >300 (vs PSEN2) |
| Tert-butyl 5-amino | PSEN1 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
